3,3-Dimethylazetidine-2-carboxylic acid
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Overview
Description
3,3-Dimethylazetidine-2-carboxylic acid is a non-proteinogenic amino acid characterized by a four-membered azetidine ring with two methyl groups at the 3-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylazetidine-2-carboxylic acid typically involves the reduction of γ-chloro-α-(N-alkylimino)esters using sodium cyanoborohydride in methanol with acetic acid. This reaction can yield either γ-chloro-α-(N-alkylamino)esters at 0°C or 1-alkyl-3,3-dimethylazetidine-2-carboxylic esters at reflux . Another method involves the reduction of alkyl 4-chloro-3,3-dimethyl-α-(N-alkylimino)butanoates with lithium aluminium hydride in diethyl ether .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the processes likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction of its esters to form hydroxymethyl derivatives.
Substitution: Base-induced dehydrochlorination of intermediates to form azetidines.
Common Reagents and Conditions:
Sodium cyanoborohydride: in methanol with acetic acid for selective reductions.
Lithium aluminium hydride: in diethyl ether for reductions.
Bases: such as potassium carbonate for dehydrochlorination reactions.
Major Products:
Hydroxymethyl derivatives: from reductions.
Azetidines: from dehydrochlorination reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,3-dimethylazetidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it can influence the conformation and stability of the resulting molecules. The steric hindrance provided by the dimethyl groups can affect the folding and interactions of proteins, potentially leading to novel biological activities .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Lacks the dimethyl groups, leading to different steric and electronic properties.
1-Aminocyclopropane-1-carboxylic acid: Another small ring amino acid with distinct physiological roles, especially in plants.
Uniqueness: 3,3-Dimethylazetidine-2-carboxylic acid is unique due to its steric hindrance and the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other small ring amino acids .
Properties
IUPAC Name |
3,3-dimethylazetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQHNYKQPOONLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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